Strategic Utilization of 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone (CAS 898785-48-3) in Targeted Therapeutics
Strategic Utilization of 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone (CAS 898785-48-3) in Targeted Therapeutics
Executive Summary
In the landscape of modern drug discovery, the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on versatile, bifunctional chemical building blocks. 2-Chloro-4-pyridyl (4-cyclohexyl)butyl ketone (CAS 898785-48-3) [1] emerges as a highly strategic intermediate. This whitepaper provides an in-depth technical analysis of its structural utility, detailing how its orthogonal reactive centers—a 2-chloropyridine handle and an aliphatic ketone—enable divergent synthetic workflows. By mastering the causality behind the cross-coupling and reductive amination protocols described herein, medicinal chemists can rapidly access privileged pharmacophores for neurodegenerative and oncological targets.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of CAS 898785-48-3 is critical for predicting its behavior in downstream synthetic steps and its contribution to the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes its quantitative data[1].
| Property | Value | Structural Significance |
| Chemical Name | 1-(2-chloropyridin-4-yl)-4-cyclohexylbutan-1-one | Defines the exact connectivity of the bifunctional scaffold. |
| CAS Number | 898785-48-3 | Unique registry identifier for procurement and compliance. |
| Molecular Formula | C₁₅H₂₀ClNO | Highlights the high sp³ carbon fraction (Fsp³). |
| Molecular Weight | 265.78 g/mol | Leaves a ~235 g/mol budget for further functionalization (Rule of 5). |
| Hydrogen Bond Donors | 0 | Ensures the intermediate remains highly lipophilic and soluble in organic solvents. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Ketone O) | Provides coordination points for transition metal catalysts and biological targets. |
| Topological Polar Surface Area | 29.4 Ų | Highly membrane-permeable; ideal for central nervous system (CNS) targeting. |
Mechanistic Role in Drug Design
The architectural brilliance of CAS 898785-48-3 lies in its dual reactivity, allowing chemists to independently functionalize two distinct regions of the molecule without requiring complex protecting-group strategies.
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The 2-Chloropyridine Handle (Hinge-Binding Precursor): The 2-chloro substituent is highly primed for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling. Displacing the chloride with an amine yields a 2-aminopyridine motif. In kinase inhibitor design, 2-aminopyridines are privileged scaffolds that establish critical bidentate hydrogen bonds with the ATP-binding hinge region of kinases such as LRRK2 and Cdc7[2],[3].
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The Ketone Handle (Solubilization & Vectoring): The carbonyl group serves as an electrophilic center for reductive amination or Grignard additions. Converting the ketone into a basic amine introduces a solubilizing center that can interact with solvent-exposed regions of a target protein, improving the compound's pharmacokinetic profile[4].
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The 4-Cyclohexylbutyl Tail (Hydrophobic Anchor): The extended aliphatic chain terminates in a bulky cyclohexyl ring. This highly lipophilic tail is designed to occupy deep, hydrophobic allosteric pockets adjacent to the active site, significantly increasing target residence time and enhancing blood-brain barrier (BBB) penetrance for CNS indications.
Visualizing the Workflows and Mechanisms
To conceptualize the utility of this intermediate, the following diagrams map both the synthetic divergence of the compound and the biological mechanism of action of its derivatives.
Divergent synthetic workflow for CAS 898785-48-3 utilizing its bifunctional reactive centers.
Mechanism of action for kinase inhibitors derived from the 2-chloropyridine scaffold.
Experimental Protocols & Synthetic Workflows
To ensure high scientific integrity and reproducibility, the following methodologies detail the self-validating systems required to functionalize CAS 898785-48-3.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol facilitates the installation of an amine at the 2-position of the pyridine ring, a reaction historically challenging via standard S_NAr due to the electron-rich nature of the resulting aminopyridine[5].
Reagents:
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CAS 898785-48-3 (1.0 equiv)
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Primary or Secondary Amine (1.2 equiv)
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Pd₂(dba)₃ (0.05 equiv)
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BrettPhos (0.10 equiv)
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NaOtBu (1.5 equiv)
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Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
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Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with argon three times to ensure a strictly inert atmosphere.
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Reagent Charging: Add CAS 898785-48-3, the amine, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to the flask.
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Solvent Addition: Inject anhydrous toluene. Degas the mixture via argon sparging for 15 minutes.
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Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath. Monitor via LC-MS or TLC (typically complete within 8–12 hours).
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Validation & Workup: Once the starting material is consumed, cool the mixture to room temperature. The reaction is self-validating if a color change from deep purple (Pd(0) complex) to a pale yellow/brown suspension occurs. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
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Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality of Experimental Choices: The selection of BrettPhos is highly deliberate. Its bulky, electron-rich biaryl phosphine framework accelerates the reductive elimination step of the catalytic cycle and sterically suppresses the off-target bis-arylation of primary amines[6]. NaOtBu provides the precise basicity required to deprotonate the amine upon its coordination to the palladium center without triggering unwanted side reactions at the ketone moiety.
Protocol B: Reductive Amination of the Ketone
This protocol converts the ketone into a substituted amine, allowing the introduction of water-solubilizing groups or additional pharmacophores[4].
Reagents:
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Ketone intermediate (1.0 equiv)
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Secondary Amine (1.5 equiv)
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NaBH(OAc)₃ (2.0 equiv)
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Glacial Acetic Acid (1.0 equiv)
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1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
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Imine Formation: Dissolve the ketone intermediate and the secondary amine in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid.
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Pre-activation: Stir the mixture at room temperature for 1–2 hours. This allows the equilibrium to favor the formation of the transient iminium ion.
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Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) to control the mild exotherm.
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Reaction Execution: Stir the suspension at room temperature for 12 hours. Monitor the disappearance of the ketone via TLC (using a 2,4-DNP stain for validation).
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Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC if high purity (>98%) is required for biological assays.
Causality of Experimental Choices: NaBH(OAc)₃ is specifically chosen over harsher hydrides like NaBH₄ or the highly toxic NaBH₃CN. The electron-withdrawing acetoxy groups attenuate the reagent's hydridic character, preventing the premature, direct reduction of the ketone to an alcohol[7]. Instead, it selectively reduces the more electrophilic iminium ion intermediate. DCE is utilized as the solvent because its dielectric constant optimally stabilizes the polar transition state of the iminium reduction[4].
References
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development, 10(5), 971–1031. Available at:[Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118-17129. Available at:[Link]
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Scott, J. S., et al. (2017). "The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors". Bioorganic & Medicinal Chemistry Letters, 27(18), 4481-4487. Available at: [Link]
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